molecular formula C13H21Br B196015 1-Bromo-3,5,7-trimethyladamantane CAS No. 53398-55-3

1-Bromo-3,5,7-trimethyladamantane

Cat. No.: B196015
CAS No.: 53398-55-3
M. Wt: 257.21 g/mol
InChI Key: DUNJTZWVWZSEKK-UHFFFAOYSA-N
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Description

1-Bromo-3,5,7-trimethyladamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The compound has the molecular formula C13H21Br and a molecular weight of 257.21 g/mol . It is characterized by the presence of three methyl groups and a bromine atom attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

1-Bromo-3,5,7-trimethyladamantane can be synthesized through several methods. One common synthetic route involves the bromination of 1,3,5-trimethyladamantane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3,5,7-trimethyladamantane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5,7-trimethyladamantane largely depends on its chemical reactivity and the nature of its derivatives. In biological systems, adamantane derivatives can interact with ion channels, enzymes, and receptors, modulating their activity. For example, some derivatives act as inhibitors of the M2 proton channel in influenza viruses, preventing viral replication . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-Bromo-3,5,7-trimethyladamantane can be compared with other brominated adamantane derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom and its potential for diverse applications.

Properties

IUPAC Name

1-bromo-3,5,7-trimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21Br/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNJTZWVWZSEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330377
Record name 1-bromo-3,5,7-trimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53398-55-3
Record name 53398-55-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3,5,7-trimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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